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Compound of Interest

Compound Name:
1-Naphthyl diphenylsulfonium

triflate

Cat. No.: B045780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

sulfonium triflates as photoacid generators (PAGs) in Extreme Ultraviolet (EUV) lithography.

The information is targeted toward researchers and professionals in materials science,

semiconductor manufacturing, and related fields.

Introduction to Sulfonium Triflates in EUV
Lithography
Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes

EUV light with a wavelength of 13.5 nm to create smaller and more powerful microprocessors.

A critical component in the EUV lithography process is the photoresist, a light-sensitive material

that records the pattern projected onto the wafer. Chemically amplified resists (CARs) are the

most common type of photoresist used in EUV lithography, and their performance is highly

dependent on the choice of photoacid generator (PAG).

Sulfonium triflates, such as triphenylsulfonium triflate, are a class of ionic PAGs widely

employed in CAR formulations for EUV lithography.[1] Upon exposure to EUV radiation, these

compounds undergo a chemical reaction to generate a strong acid. This photogenerated acid

then acts as a catalyst in the surrounding polymer matrix of the photoresist during a

subsequent heating step, known as the post-exposure bake (PEB).[2] The acid-catalyzed
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reaction alters the solubility of the polymer, allowing for the selective removal of either the

exposed or unexposed regions of the photoresist during the development process, thus

transferring the desired pattern to the wafer.

Experimental Protocols
The following protocols are synthesized from various sources to provide a comprehensive

guide for working with sulfonium triflate-based EUV photoresists.

Photoresist Formulation
A typical negative-tone EUV photoresist formulation using triphenylsulfonium triflate as the PAG

is provided below. This formulation is based on a polyvinylphenol polymer and a melamine

derivative as a crosslinker.

Materials:

Propylene glycol methyl ether acetate (PGMEA)

Polyvinylphenol polymer (PVP), M.W. 8000

Melamine derivative (crosslinker)

Triphenylsulfonium triflate (PAG)

Equipment:

Analytical balance

Magnetic stirrer and stir bar

Beaker

0.20 µm filter

Protocol:

To 110 g of PGMEA, add 10 g of polyvinylphenol polymer.
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Add 1 g of the melamine derivative.

Add 0.5 g of triphenylsulfonium triflate.[3]

Stir the mixture until all components are completely dissolved.

Filter the resulting mixture through a 0.20 µm filter to obtain the final photoresist composition.

[3]

Component Amount (g)
Weight % (based on
solids)

Polyvinylphenol Polymer (PVP) 10 86.96%

Melamine Derivative 1 8.70%

Triphenylsulfonium Triflate 0.5 4.34%

Solvent

PGMEA 110 -

Table 1: Example of a negative-tone EUV photoresist formulation.[3]

Wafer Processing
This protocol outlines the key steps for patterning a silicon wafer using the formulated

photoresist.

Equipment:

Spin coater

Hot plate

EUV exposure tool

Development station

Protocol:
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Coating: Apply the photoresist composition to a silicon wafer and spin-coat to achieve the

desired film thickness.

Post-Application Bake (PAB): Bake the coated wafer on a hot plate at 140°C for 90 seconds

to remove the solvent.[4]

Exposure: Expose the photoresist film to EUV radiation in a patterned manner. The required

dose will depend on the specific resist formulation and desired feature size.

Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate at

140°C for 90 seconds.[4] This step drives the acid-catalyzed cross-linking reaction in the

exposed regions.

Development: Develop the wafer in a 2.38 wt% tetramethylammonium hydroxide (TMAH)

solution to remove the unexposed regions of the photoresist, revealing the patterned

features.[4]

Process Step Temperature (°C) Time (seconds) Purpose

Post-Application Bake 140 90
Remove solvent from

the photoresist film

Post-Exposure Bake 140 90

Drive acid-catalyzed

deprotection/cross-

linking

Table 2: Typical baking conditions for a sulfonium triflate-based EUV photoresist.[4]

Signaling Pathways and Experimental Workflows
Photoacid Generation and Catalytic Action
The following diagram illustrates the mechanism of photoacid generation from a sulfonium

triflate PAG and its subsequent catalytic role in a chemically amplified resist.
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Caption: Mechanism of photoacid generation and chemical amplification.

Experimental Workflow for EUV Lithography
The diagram below outlines the major steps in a typical EUV lithography process using a

sulfonium triflate-based photoresist.
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Caption: Experimental workflow for EUV lithography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

